

3',4',5'-Trimethoxyacetophenone: A Versatile Building Block in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3',4',5'-Trimethoxyacetophenone**

Cat. No.: **B153969**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3',4',5'-Trimethoxyacetophenone is a polysubstituted aromatic ketone that has emerged as a pivotal starting material in the synthesis of a diverse array of biologically active compounds. Its unique structural motif, featuring a trimethoxyphenyl group, is a key pharmacophore in numerous molecules with potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of **3',4',5'-trimethoxyacetophenone** as a synthetic building block. Detailed experimental protocols for its synthesis and its utilization in key reactions, alongside tabulated quantitative data and visual diagrams of relevant biological pathways, are presented to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

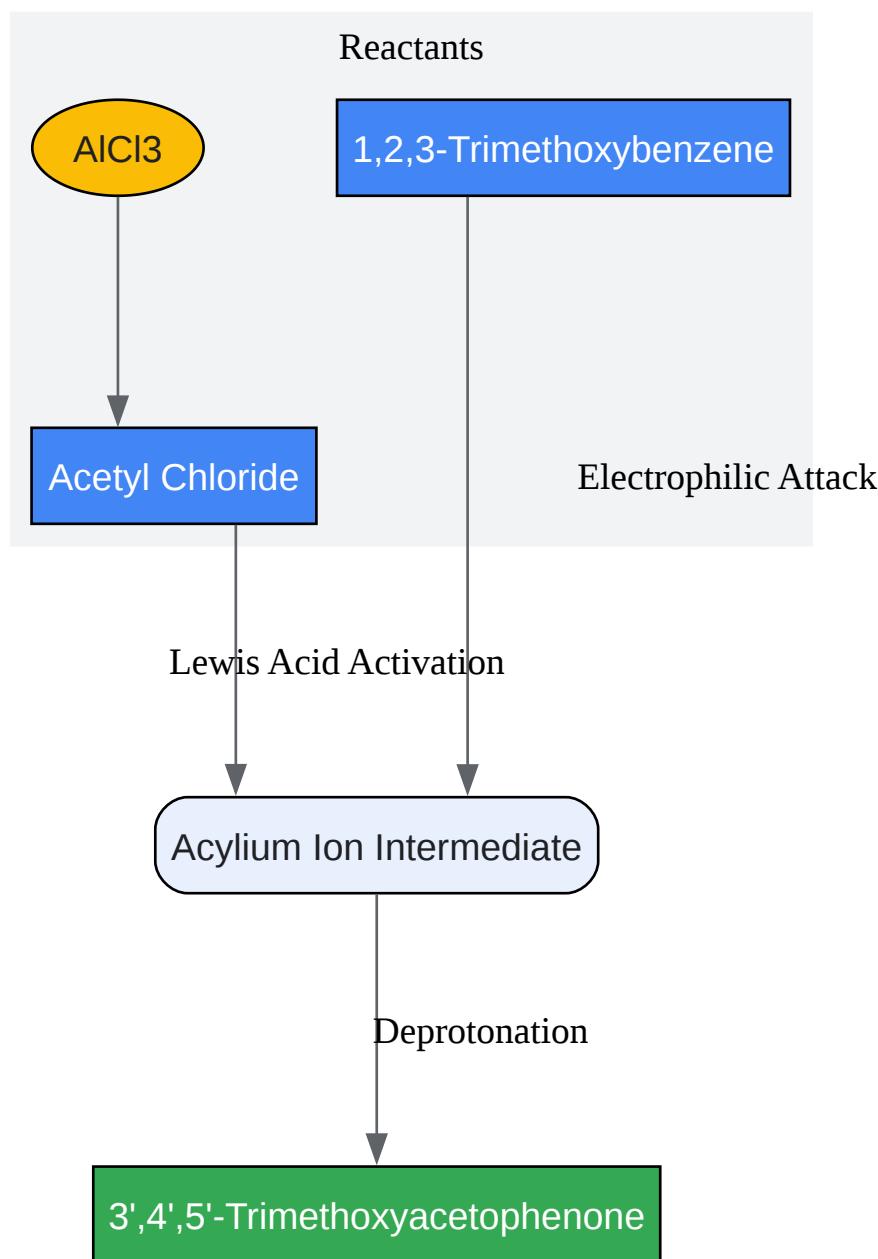
3',4',5'-Trimethoxyacetophenone, a white to yellow crystalline powder, is an aromatic ketone with the chemical formula $C_{11}H_{14}O_4$ and a molecular weight of 210.23 g/mol. [1][2] Its structure is characterized by an acetophenone core substituted with three methoxy groups at the 3, 4, and 5 positions of the phenyl ring. [1][3] This substitution pattern renders the aromatic ring electron-rich and imparts specific reactivity and biological properties to its derivatives. [4] The primary significance of **3',4',5'-trimethoxyacetophenone** lies in its role as a versatile

intermediate for the synthesis of more complex molecules, including chalcones, flavonoids, and various heterocyclic compounds.^{[5][6]} Many of these derivatives have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.^{[6][7]}

Physicochemical Properties

A summary of the key physicochemical properties of **3',4',5'-Trimethoxyacetophenone** is provided in the table below.

Property	Value	Reference(s)
CAS Number	1136-86-3	[2]
Molecular Formula	C ₁₁ H ₁₄ O ₄	[1]
Molecular Weight	210.23 g/mol	[2]
Appearance	White to yellow crystalline powder	[8]
Melting Point	78-80 °C	[2]
Boiling Point	173-174 °C at 10 mmHg	[2]
Solubility	Slightly soluble in water; Soluble in organic solvents like ethanol and acetone.	[1][4]
InChIKey	VUGQIIQFXCXZJU-UHFFFAOYSA-N	[2]
SMILES	CC(=O)C1=CC(=C(C(=C1)OC)OC)OC	[2]


Synthesis of 3',4',5'-Trimethoxyacetophenone

The synthesis of **3',4',5'-trimethoxyacetophenone** can be achieved through several established methods, most notably via Friedel-Crafts acylation of 1,2,3-trimethoxybenzene.^{[5][6]}

Friedel-Crafts Acylation of 1,2,3-Trimethoxybenzene

This is a common and effective method for synthesizing **3',4',5'-trimethoxyacetophenone**.

The reaction involves the electrophilic aromatic substitution of 1,2,3-trimethoxybenzene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl_3).^{[9][10]}

[Click to download full resolution via product page](#)

Caption: Friedel-Crafts Acylation Workflow for **3',4',5'-Trimethoxyacetophenone** Synthesis.

Experimental Protocol: Friedel-Crafts Acylation

- Materials:

- 1,2,3-Trimethoxybenzene
- Anhydrous Aluminum Chloride (AlCl_3)
- Acetyl Chloride
- Anhydrous Dichloromethane (DCM)
- Ice
- Concentrated Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate Solution
- Anhydrous Magnesium Sulfate (MgSO_4)

- Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C in an ice-water bath.[9]
- Add a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred AlCl_3 suspension over 15-20 minutes, maintaining the temperature below 5 °C.[9]
- After the addition is complete, add a solution of 1,2,3-trimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, keeping the temperature at or below 0 °C.[9]
- Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

- Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[9]
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer twice with dichloromethane.[9]
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[9]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]
- Purify the crude **3',4',5'-trimethoxyacetophenone** by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications as a Synthetic Building Block

3',4',5'-Trimethoxyacetophenone is a cornerstone for the synthesis of a multitude of biologically active molecules. Its most prominent application is in the synthesis of chalcones, which serve as precursors to other important heterocyclic systems.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are synthesized through a base- or acid-catalyzed Claisen-Schmidt condensation between **3',4',5'-trimethoxyacetophenone** and various substituted aromatic aldehydes.[5][11] This reaction is highly versatile, allowing for the generation of a large library of chalcone derivatives with diverse substitution patterns on the B-ring.

[Click to download full resolution via product page](#)

Caption: General Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

• Materials:

- **3',4',5'-Trimethoxyacetophenone**
- Substituted Aromatic Aldehyde
- Ethanol (or other suitable solvent)
- Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-40%)
- Dilute Hydrochloric Acid (HCl)

• Procedure:

- Dissolve equimolar amounts of **3',4',5'-trimethoxyacetophenone** and the desired aromatic aldehyde in ethanol in a round-bottom flask.
- Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.
- Allow the reaction mixture to stir at room temperature for several hours (typically 2-24 hours), monitoring the reaction progress by TLC.
- Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.
- Collect the precipitated chalcone by vacuum filtration, wash with cold water, and dry.
- Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

Table of Representative Chalcones Synthesized from **3',4',5'-Trimethoxyacetophenone**

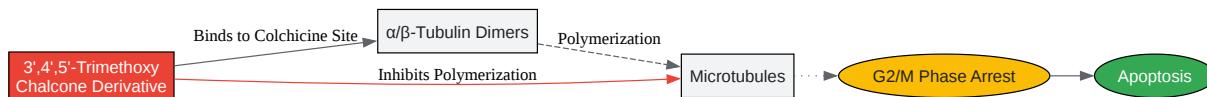
Aldehyde Reactant	Chalcone Product	Reaction Conditions	Yield (%)	Reference(s)
4-Hydroxybenzaldehyde	(E)-1-(3,4,5-trimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one	NaOH, Ethanol, rt	68	
3-Hydroxy-4-methoxybenzaldehyde	(E)-1-(3,4,5-trimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one	NaOH, Ethanol, rt	75	
3,4-Dimethoxybenzaldehyde	(E)-1-(3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one	KOH, Acetic Acid, rt	46	[12]
Indole-3-carboxaldehyde	(E)-1-(3,4,5-trimethoxyphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one	Piperidine, Ethanol, reflux	80	

Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli Reaction

Chalcones derived from **3',4',5'-trimethoxyacetophenone** can be further utilized to synthesize dihydropyrimidinones (DHPMs) through a Biginelli or Biginelli-like reaction.[5][13] This multicomponent reaction typically involves the chalcone, urea or thiourea, and a catalytic amount of acid.[13][14]

Experimental Protocol: Biginelli Reaction for DHPM Synthesis

- Materials:

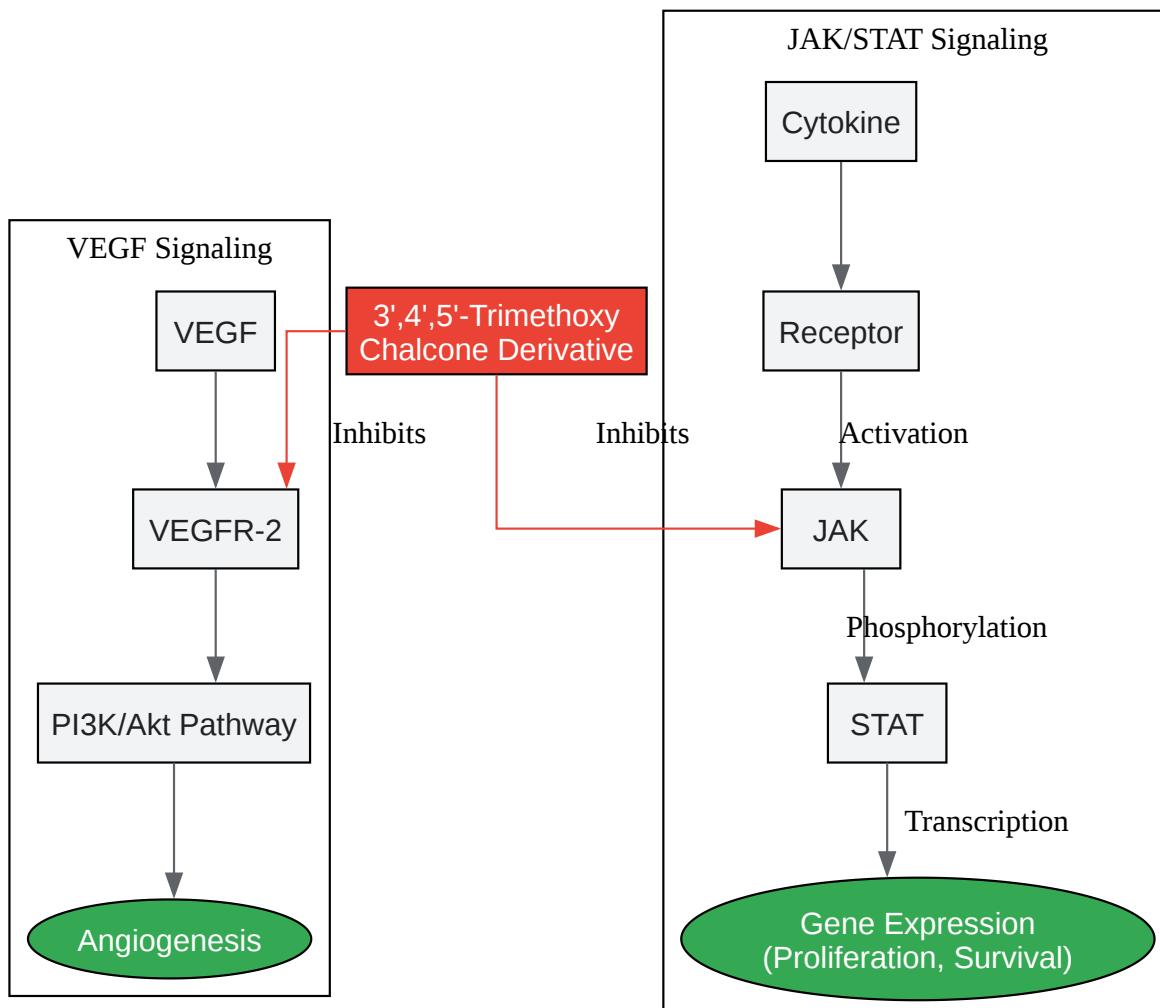

- Chalcone derivative
- Urea (or Thiourea)
- Ethanol
- Concentrated Hydrochloric Acid (catalyst)
- Procedure:
 - In a round-bottom flask, dissolve the chalcone (1 equivalent) and urea (1.5 equivalents) in ethanol.
 - Add a catalytic amount of concentrated hydrochloric acid to the mixture.
 - Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
 - Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
 - Collect the precipitated dihydropyrimidinone by filtration, wash with water, and dry.
 - Recrystallize the crude product from a suitable solvent.

Biological Significance of Derivatives

Derivatives of **3',4',5'-trimethoxyacetophenone**, particularly chalcones and their heterocyclic counterparts, have garnered significant interest in medicinal chemistry due to their potent biological activities.

Tubulin Polymerization Inhibition

A significant number of chalcones bearing the 3,4,5-trimethoxyphenyl moiety have been identified as potent inhibitors of tubulin polymerization.^{[15][16]} These compounds bind to the colchicine binding site on β -tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly.^[16] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.^[15] The natural product Combretastatin A-4, a potent anticancer agent, features a trimethoxyphenyl ring, and many synthetic analogues have been developed based on this scaffold.^{[17][18]}


[Click to download full resolution via product page](#)

Caption: Mechanism of Tubulin Polymerization Inhibition by 3',4',5'-Trimethoxychalcones.

Modulation of Signaling Pathways

Recent studies have indicated that certain chalcone derivatives can modulate key signaling pathways implicated in cancer progression, such as the JAK/STAT and VEGF pathways.

- **JAK/STAT Pathway:** The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine-mediated cell signaling that governs cell proliferation, differentiation, and survival.[7][19] Dysregulation of this pathway is a hallmark of many cancers. Specific chalcones have been shown to inhibit the phosphorylation of JAK and STAT proteins, thereby blocking downstream signaling and inducing anticancer effects. [7][19] For instance, the synthetic chalcone α-Br-2',3,4,4'-tetramethoxychalcone has been identified as a novel JAK/STAT inhibitor.[19]
- **VEGF Signaling Pathway:** Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) play a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Chalcone derivatives have been designed as potential VEGFR-2 inhibitors, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.[9][20]

[Click to download full resolution via product page](#)

Caption: Inhibition of VEGF and JAK/STAT Signaling Pathways by Chalcone Derivatives.

Conclusion

3',4',5'-Trimethoxyacetophenone is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its readily accessible nature and the straightforward methodologies for its conversion into a wide range of derivatives, most notably chalcones, make it an attractive starting material for the development of novel bioactive compounds. The

recurrent presence of the 3,4,5-trimethoxyphenyl moiety in potent anticancer agents that target fundamental cellular processes like tubulin dynamics and key signaling pathways underscores the continued importance of this scaffold in drug discovery. This technical guide provides a solid foundation for researchers to explore the full potential of **3',4',5'-trimethoxyacetophenone** in their synthetic and therapeutic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 3',4',5'-三甲氧基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3',4',5'-Trimethoxyacetophenone | C11H14O4 | CID 14345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1136-86-3: 3',4',5'-Trimethoxyacetophenone [cymitquimica.com]
- 5. An Approach to Synthesize Phenstatin Analogues from Azidochalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 6. 3',4',5'-Trimethoxyacetophenone | 1136-86-3 | Benchchem [benchchem.com]
- 7. The Synthetic α -Bromo-2',3,4,4'-Tetramethoxychalcone (α -Br-TMC) Inhibits the JAK/STAT Signaling Pathway | PLOS One [journals.plos.org]
- 8. 3',4',5'-TRIMETHOXYACETOPHENONE | 1136-86-3 [chemicalbook.com]
- 9. Novel NO-TZDs and trimethoxychalcone-based DHPMs: design, synthesis, and biological evaluation as potential VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. INHIBITION OF VASCULAR ENDOTHELIAL GROWTH FACTOR RECEPTOR-2 BY CHALCONES [ebrary.net]
- 12. BIOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]
- 13. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC

[pmc.ncbi.nlm.nih.gov]

- 14. jetir.org [jetir.org]
- 15. Novel syntheses of cis and trans isomers of combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic Studies toward 5,6,7,3',4'-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of Combretastatin A-4 and 3'-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The synthetic α -bromo-2',3,4,4'-tetramethoxychalcone (α -Br-TMC) inhibits the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3',4',5'-Trimethoxyacetophenone: A Versatile Building Block in Synthetic and Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153969#3-4-5-trimethoxyacetophenone-as-a-synthetic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com